molecular formula C22H22N2O3 B7504157 N-[4-methoxy-3-(pyridin-4-ylmethoxy)phenyl]-3-phenylpropanamide

N-[4-methoxy-3-(pyridin-4-ylmethoxy)phenyl]-3-phenylpropanamide

Cat. No.: B7504157
M. Wt: 362.4 g/mol
InChI Key: IXCWWQSIWXCQKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MP-10 is a synthetic compound that belongs to the class of phenylpropanamides. It was first synthesized in 2006 by a group of scientists led by Dr. Thomas McLaughlin at the University of Florida. Since then, MP-10 has been the subject of numerous studies, which have revealed its potential as a therapeutic agent.

Mechanism of Action

MP-10 exerts its therapeutic effects by modulating the activity of the cannabinoid receptor type 2 (CB2). CB2 receptors are primarily found in the immune system and are involved in regulating inflammation and immune response. MP-10 binds to CB2 receptors and activates them, leading to a reduction in inflammation and an increase in immune response.
Biochemical and physiological effects:
MP-10 has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. MP-10 also promotes the production of anti-inflammatory cytokines, which further reduces inflammation. In addition, MP-10 has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

MP-10 has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. In addition, MP-10 has been extensively studied, which means that there is a significant amount of data available on its properties and effects. However, there are also some limitations to using MP-10 in lab experiments. One limitation is that it may not be suitable for all types of experiments. For example, it may not be effective in experiments that require the use of other compounds or drugs.

Future Directions

There are several future directions for the study of MP-10. One direction is to further explore its potential as a therapeutic agent for various diseases. Another direction is to study the pharmacokinetics and pharmacodynamics of MP-10, which will help to determine the optimal dosage and administration route. Additionally, future studies could focus on developing new derivatives of MP-10 that have improved properties and efficacy.
Conclusion:
In conclusion, MP-10 is a synthetic compound that has shown significant potential as a therapeutic agent. It has been found to have anti-inflammatory, anti-cancer, and neuroprotective properties, and has been effective in treating various diseases. While there are some limitations to using MP-10 in lab experiments, its advantages and potential make it an important area of study for future research.

Synthesis Methods

The synthesis of MP-10 involves the reaction of 4-methoxyphenol with pyridine-4-carboxaldehyde, followed by the reduction of the resulting product with sodium borohydride. The resulting intermediate is then reacted with 3-phenylpropanoyl chloride to yield MP-10.

Scientific Research Applications

MP-10 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. In addition, MP-10 has been found to be effective in treating various diseases such as Alzheimer's, Parkinson's, and multiple sclerosis.

Properties

IUPAC Name

N-[4-methoxy-3-(pyridin-4-ylmethoxy)phenyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3/c1-26-20-9-8-19(15-21(20)27-16-18-11-13-23-14-12-18)24-22(25)10-7-17-5-3-2-4-6-17/h2-6,8-9,11-15H,7,10,16H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXCWWQSIWXCQKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CCC2=CC=CC=C2)OCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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